5-Fluoro-4-methoxy-4'-trifluoromethyl-biphenyl-3-carboxaldehyde
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Overview
Description
5-Fluoro-4-methoxy-4'-trifluoromethyl-biphenyl-3-carboxaldehyde is a complex organic compound characterized by its unique structural features, including a fluorine atom, a methoxy group, a trifluoromethyl group, and a carboxaldehyde group. This compound is part of the biphenyl family, which consists of two benzene rings connected by a single bond. The presence of these functional groups makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-methoxy-4'-trifluoromethyl-biphenyl-3-carboxaldehyde typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a fluorinated boronic acid with a trifluoromethyl-substituted halobiphenyl under palladium catalysis. The reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a suitable solvent like toluene or water.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety. The choice of reagents and solvents is carefully controlled to minimize environmental impact and ensure compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-4-methoxy-4'-trifluoromethyl-biphenyl-3-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols or amines
Substitution: Various substituted biphenyl derivatives
Scientific Research Applications
5-Fluoro-4-methoxy-4'-trifluoromethyl-biphenyl-3-carboxaldehyde has diverse applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study biological processes and interactions due to its structural similarity to natural compounds.
Industry: The compound is used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 5-Fluoro-4-methoxy-4'-trifluoromethyl-biphenyl-3-carboxaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include binding to specific sites on target molecules, altering their activity, and triggering downstream effects.
Comparison with Similar Compounds
5-Fluoro-4-methoxy-4'-trifluoromethyl-biphenyl-3-carboxaldehyde is unique due to its combination of functional groups and structural features. Similar compounds include:
4'-Fluoro-3-methoxy-biphenyl-3-carboxaldehyde: Lacks the trifluoromethyl group.
4'-Trifluoromethyl-3-methoxy-biphenyl-3-carboxaldehyde: Lacks the fluorine atom.
5-Fluoro-4-methoxy-biphenyl-3-carboxaldehyde: Lacks the trifluoromethyl group.
Properties
IUPAC Name |
3-fluoro-2-methoxy-5-[4-(trifluoromethyl)phenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O2/c1-21-14-11(8-20)6-10(7-13(14)16)9-2-4-12(5-3-9)15(17,18)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTCENLYLJMQME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)C2=CC=C(C=C2)C(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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